molecular formula C10H14O2 B8356178 alpha,alpha'-Dimethyl-1,3-benzenedimethanol CAS No. 6781-44-8

alpha,alpha'-Dimethyl-1,3-benzenedimethanol

Cat. No. B8356178
M. Wt: 166.22 g/mol
InChI Key: JXGTYKDVCCARGA-UHFFFAOYSA-N
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Patent
US05166062

Procedure details

This mixture of stereoisomers was prepared from 1,3-diacetylbenzene by reduction with sodium borohydride as described above for the para stereoisomers. The mixture of stereoisomers was isolated as a semisolid. It appeared as a single spot on TLC and as a single peak on VPC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=[O:12])[CH3:11])[CH:5]=1)(=[O:3])[CH3:2].[BH4-].[Na+]>>[CH3:11][CH:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH:1]([CH3:2])[OH:3])[CH:5]=1)[OH:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC(=CC=C1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This mixture of stereoisomers
ADDITION
Type
ADDITION
Details
The mixture of stereoisomers
CUSTOM
Type
CUSTOM
Details
was isolated as a semisolid

Outcomes

Product
Name
Type
Smiles
CC(O)C1=CC(=CC=C1)C(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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